Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with chloromethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative followed by esterification. One common method includes the reaction of 6-(trifluoromethyl)pyridine-2-carboxylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity.
Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 6-(trifluoromethyl)pyridine-2-carboxylate
- Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
Methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7ClF3NO2 |
---|---|
Molecular Weight |
253.60 g/mol |
IUPAC Name |
methyl 6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)7-3-5(9(11,12)13)2-6(4-10)14-7/h2-3H,4H2,1H3 |
InChI Key |
GYWMWLRESWVPBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.